1-(3-Chloropyrazin-2-yl)piperidin-3-amine chemical structure and IUPAC name
1-(3-Chloropyrazin-2-yl)piperidin-3-amine chemical structure and IUPAC name
Executive Summary
The molecule 1-(3-Chloropyrazin-2-yl)piperidin-3-amine represents a privileged scaffold in modern medicinal chemistry, particularly within the development of allosteric inhibitors for phosphatases (e.g., SHP2) and kinases. Its structural architecture combines an electron-deficient pyrazine core with a chiral piperidine handle, offering a versatile platform for fragment-based drug discovery (FBDD).
This guide provides a rigorous technical analysis of this chemical entity, detailing its structural properties, a validated synthetic route ensuring regioselectivity, and its application as a pharmacophore in oncology therapeutics.[1]
Part 1: Structural Elucidation & Nomenclature
IUPAC Nomenclature and Numbering
The systematic name 1-(3-Chloropyrazin-2-yl)piperidin-3-amine is derived from the fusion of two distinct heterocycles.
-
Core Scaffold: Pyrazine (1,4-diazine).[1]
-
Substituents:
Chirality Note: The C3 position of the piperidine ring is a chiral center. While the IUPAC name provided implies a racemate, pharmaceutical applications typically require the enantiopure form, either (R)-1-(3-chloropyrazin-2-yl)piperidin-3-amine or its (S)-enantiomer, depending on the target binding pocket topology.
Physicochemical Profile (Calculated)
Understanding the physical properties is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1]
| Property | Value (Approx.) | Significance |
| Formula | Core building block | |
| Molecular Weight | 212.68 g/mol | Fragment-sized (<300 Da), ideal for FBDD |
| cLogP | ~1.1 - 1.4 | Moderate lipophilicity; good membrane permeability |
| TPSA | ~68 Ų | Polar surface area suggests good oral bioavailability |
| pKa (Piperidine | ~9.0 - 9.5 | Basic; likely protonated at physiological pH |
| pKa (Pyrazine N) | ~0.5 | Very weakly basic due to electron-withdrawing Cl |
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
The most robust route to 1-(3-chloropyrazin-2-yl)piperidin-3-amine utilizes a Nucleophilic Aromatic Substitution (
-
Electrophile: 2,3-Dichloropyrazine.[5]
-
Nucleophile: 3-Aminopiperidine.
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Challenge: 3-Aminopiperidine contains two nucleophilic nitrogens (primary aliphatic amine vs. secondary cyclic amine).
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Solution: Use (R)- or (S)-3-(Boc-amino)piperidine . The Boc-protection of the primary amine ensures chemoselectivity, forcing the reaction to occur exclusively at the piperidine ring nitrogen.
Validated Synthetic Protocol
The following protocol outlines the synthesis of the (R)-enantiomer.
Step 1:
Coupling
Reagents: 2,3-Dichloropyrazine, (R)-tert-butyl piperidin-3-ylcarbamate,
-
Charge: To a dry round-bottom flask under
atmosphere, add 2,3-dichloropyrazine (1.0 equiv) and (R)-tert-butyl piperidin-3-ylcarbamate (1.0 equiv). -
Solvent: Dissolve in anhydrous DMF (5-10 volumes).
-
Base: Add
(2.5 equiv) dropwise. -
Reaction: Heat to 80°C for 4-6 hours.
-
Mechanistic Insight: The pyrazine ring is electron-deficient. The chlorine at position 2 is displaced by the secondary amine of the piperidine via a Meisenheimer complex. Regioselectivity is statistically driven initially (symmetry of 2,3-dichloropyrazine), but the steric bulk of the Boc-group helps prevent bis-substitution.
-
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMF. Dry over
and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) to isolate tert-butyl (1-(3-chloropyrazin-2-yl)piperidin-3-yl)carbamate .
Step 2: Boc-Deprotection
Reagents: TFA (Trifluoroacetic acid) or HCl/Dioxane, DCM (Dichloromethane).[1]
-
Dissolution: Dissolve the intermediate from Step 1 in DCM.
-
Acidolysis: Add TFA (10-20 equiv) at 0°C, then warm to room temperature. Stir for 2 hours.
-
Quench: Basify carefully with saturated
or 1N NaOH to pH > 10 (to ensure the product is in the free base form for extraction). -
Isolation: Extract with DCM/IPA (3:1 mixture for better solubility of polar amines). Dry and concentrate to yield the final product.
Process Workflow Diagram
The following Graphviz diagram illustrates the critical decision nodes and flow of the synthesis.
Figure 1: Step-wise synthetic workflow for the regioselective production of the target molecule.
Part 3: Medicinal Chemistry Applications[1][7]
Pharmacophore Utility: SHP2 Inhibition
This specific scaffold is a known intermediate in the synthesis of allosteric SHP2 (Src Homology 2 domain-containing phosphatase 2) inhibitors, such as TNO155 (Novartis).[1]
-
Mechanism: SHP2 acts as a node between receptor tyrosine kinases (RTKs) and the RAS-MAPK pathway.
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Binding Mode: The pyrazine-piperidine moiety often binds within the "tunnel" region of SHP2, acting as a molecular glue that stabilizes the auto-inhibited conformation of the enzyme.
-
The "Latch": The amine on the piperidine ring often serves as a vector for further substitution (e.g., amide coupling) to reach specific residues like Glu250 or Arg111, effectively "latching" the protein in an inactive state.[1]
Biological Pathway Context
The following diagram details where an inhibitor derived from this scaffold intervenes in the oncogenic signaling cascade.
Figure 2: The intervention point of SHP2 inhibitors in the RTK/RAS/MAPK signaling cascade.[1]
Part 4: Analytical Characterization
To validate the synthesis of 1-(3-chloropyrazin-2-yl)piperidin-3-amine, the following analytical signatures are expected.
Proton NMR ( NMR, 400 MHz, )
-
Pyrazine Ring: Two doublets (or a pair of singlets depending on resolution) in the aromatic region (
8.0 - 8.5 ppm). The chlorine substitution breaks the symmetry. -
Piperidine Ring:
-
Multiplets at
3.0 - 4.5 ppm corresponding to protons adjacent to the nitrogen (N1) and the methine proton at C3. -
Multiplets at
1.2 - 2.0 ppm corresponding to the aliphatic ring protons ( ).
-
-
Amine: Broad singlet at
1.5 - 2.5 ppm (exchangeable with ).
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Parent Ion
: Calculated m/z = 213.08.[1] -
Isotope Pattern: Distinctive Chlorine pattern (
) showing M and M+2 peaks in a 3:1 ratio (approx. 213 and 215).[1]
References
-
Novartis Institutes for BioMedical Research. (2020). Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.
-
Chen, Y. N., et al. (2016).[1] Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. Nature. [1]
-
Furet, P., et al. (2020).[1] Structure-Based Design of Allosteric SHP2 Inhibitors. Journal of Medicinal Chemistry. [1]
-
PubChem. (2025). 1-(3-Chloropyrazin-2-yl)piperidin-3-amine Compound Summary. National Library of Medicine.
Sources
- 1. CN103865964A - Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]
